N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-2-7-13(20(23)24)8-14(10)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFVJWWIFBZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate - 4-chlorobenzylamine is reacted with oxalyl chloride to form 4-chlorobenzyl oxalyl chloride.
Step 2: Coupling reaction - The intermediate is then reacted with 2-methyl-5-nitroaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Substitution: The oxalamide backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of substituted benzyl derivatives.
Substitution: Formation of various substituted oxalamide derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Key Structural Differences and Implications
The target compound’s N1-(4-chlorobenzyl) and N2-(2-methyl-5-nitrophenyl) groups distinguish it from other oxalamides in the evidence. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Toxicological and Metabolic Profiles
Metabolic Pathways
Oxalamides generally undergo hydrolysis of the oxalamide bond and oxidation of aromatic/alkyl groups. highlights:
- S336: Metabolized via hydrolysis, oxidation, and glucuronidation, with a high NOEL (100 mg/kg/day) .
- Related Compounds: Lower NOELs (8–8.36 mg/kg/day) for analogs with alkyl chains or fewer electron-withdrawing groups .
Table 3: Toxicity and Metabolism Insights
Critical Analysis :
- Chlorine’s electronegativity could further slow oxidative metabolism .
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O4
- Molecular Weight : 347.75 g/mol
- CAS Number : 899744-38-8
The compound contains a chlorobenzyl group and a nitrophenyl moiety attached to an oxalamide backbone, which contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant as it often correlates with enhanced biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain bacterial enzymes, contributing to its antimicrobial properties.
- Receptor Modulation : It could modulate the activity of various receptors involved in inflammatory responses, suggesting potential anti-inflammatory effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 μg/mL |
| Escherichia coli | 18 | 16 μg/mL |
| Pseudomonas aeruginosa | 20 | 8 μg/mL |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Potential
Research has also pointed towards the anti-inflammatory potential of this compound. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests that this compound may serve as a useful agent in managing inflammatory conditions.
Case Studies
- In Vivo Study on Zebrafish Model : A recent study utilized zebrafish to assess the toxicity and biological response to this compound. The findings indicated that the compound did not exhibit significant toxicity at therapeutic doses, with minimal adverse effects observed in organ function and morphology.
- Cell Line Studies : In cancer cell line assays, particularly using HeLa cells, this compound demonstrated cytotoxic effects with an IC50 value of approximately 25 μM. This positions it as a potential candidate for further exploration in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how can side reactions be minimized?
- Methodology : Multi-step synthesis typically involves coupling chlorobenzylamine derivatives with nitro-substituted phenyl precursors. Key steps include:
- Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactant solubility .
- Controlled reaction temperatures (e.g., 0–25°C) under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .
- Palladium-catalyzed cross-coupling for aromatic substitutions, with yields improved by optimizing catalyst loading (e.g., 5–10 mol%) .
Q. Which spectroscopic techniques are critical for structural characterization of this oxalamide?
- Essential Methods :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, nitro group deshielding effects) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 402–410) and detect impurities .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Approach :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-tumorigenic cells .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound's pharmacological profile?
- Strategy :
- Substituent Variation : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or CF₃) and alter nitro positioning (para vs. meta) to assess activity shifts .
- Bioisosteric Replacement : Substitute the oxalamide core with urea or thiourea to evaluate metabolic stability .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with binding energy changes in target proteins .
Q. What experimental approaches address selectivity challenges in enzyme inhibition studies?
- Solutions :
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to identify off-target effects .
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to map interaction networks .
- Crystallography : Resolve co-crystal structures with target enzymes to guide rational design of selective analogs .
Q. How can contradictory data in biological activity reports be resolved?
- Troubleshooting :
- Replicate Studies : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Orthogonal Assays : Confirm apoptosis induction via both caspase-3 activation and Annexin V staining .
- Meta-Analysis : Compare datasets across multiple cell lines or animal models to identify context-dependent effects .
Q. What are the key challenges in translating in vitro efficacy to in vivo models?
- Critical Considerations :
- Pharmacokinetics : Optimize solubility (e.g., nanoformulation) and metabolic stability (e.g., CYP450 inhibition assays) .
- Dosing Regimens : Conduct dose-ranging studies in rodents to balance efficacy and toxicity (e.g., MTD determination) .
- Biomarker Validation : Use PET imaging or ELISA to monitor target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
